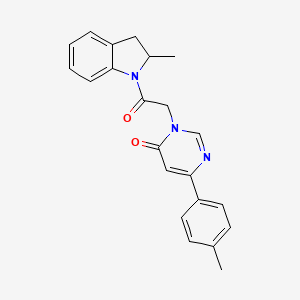
3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one, also known as MI-2, is a small molecule inhibitor that has shown promising results in scientific research. MI-2 is a synthetic compound that has been designed to inhibit the activity of the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. MI-2 has been shown to be effective in inducing apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Scientific Research Applications
Photophysical Properties and Sensing Application
A study by Yan et al. (2017) focused on the design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives, highlighting their potential as colorimetric pH sensors and logic gates. These derivatives, due to their donor-π-acceptor structures, exhibited solid-state fluorescence and solvatochromism, which are crucial for developing novel sensing applications (Yan et al., 2017).
Antimicrobial and Insecticidal Potential
Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics, evaluating their insecticidal and antibacterial potential. This research underscores the utility of pyrimidine derivatives in the development of new antimicrobial agents (Deohate & Palaspagar, 2020).
Organocatalytic Synthesis for Medicinal Chemistry
Chen et al. (2009) described an enantioselective organocatalytic approach for synthesizing spiro[pyrrolidin-3,3'-oxindole] derivatives, which are known for their significant biological activities. This synthesis route facilitates the creation of structurally diverse compounds with potential applications in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Tyrosinase Inhibition and Structural Analysis
Then et al. (2018) explored the synthesis and characterization of phthalimide derivatives for their antityrosinase properties. Their study not only provided insights into the structural basis of enzyme inhibition but also highlighted the potential of these compounds in treating conditions related to melanin overproduction, such as hyperpigmentation (Then et al., 2018).
Antiphlogistic Activity
Bruno et al. (1999) investigated a series of N-substituted amino acids with complex pyrimidine structures, which demonstrated significant antiinflammatory activity. This research contributes to the development of new antiinflammatory agents with improved efficacy and safety profiles (Bruno et al., 1999).
properties
IUPAC Name |
3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-6-(4-methylphenyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-15-7-9-17(10-8-15)19-12-21(26)24(14-23-19)13-22(27)25-16(2)11-18-5-3-4-6-20(18)25/h3-10,12,14,16H,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEILWOLVICZRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

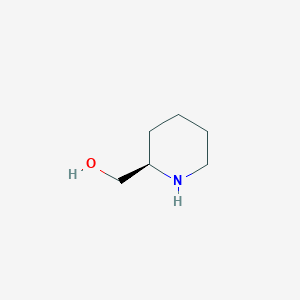
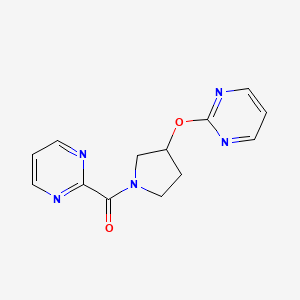
![3-(3,4-dichlorophenyl)-N-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2921167.png)
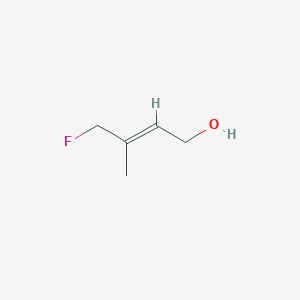
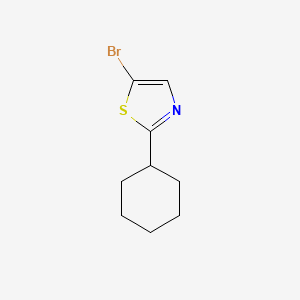
![(2R,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid](/img/no-structure.png)
![5-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2921172.png)
![3-(2-fluorophenyl)-3-[2-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2921175.png)
![1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2921176.png)
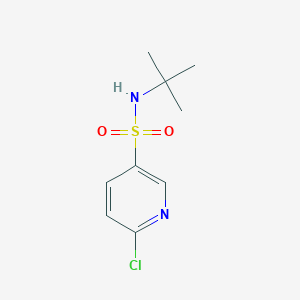
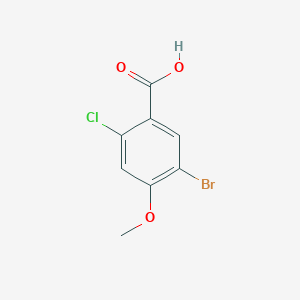
![N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2921180.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2921182.png)
![N-(4-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2921186.png)